Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-

Catalog No.
S12581252
CAS No.
893724-18-0
M.F
C11H13NO3S
M. Wt
239.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-

CAS Number

893724-18-0

Product Name

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-

IUPAC Name

3-(4-ethoxyphenyl)sulfonylpropanenitrile

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C11H13NO3S/c1-2-15-10-4-6-11(7-5-10)16(13,14)9-3-8-12/h4-7H,2-3,9H2,1H3

InChI Key

RUEVGGCRUGQBDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)CCC#N

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is a synthetic organic compound characterized by the presence of a propanenitrile group and a sulfonyl moiety attached to a para-ethoxyphenyl ring. This compound is notable for its sulfonamide structure, which is often associated with biological activity, particularly in medicinal chemistry. The general formula can be denoted as C₁₁H₁₃N₁O₂S, where the ethoxy group contributes to its lipophilicity, potentially enhancing its biological interactions.

Typical of sulfonyl compounds:

  • Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
  • Substitution: The ethoxy and other substituents on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The products formed vary depending on the specific reaction conditions and reagents used, leading to a range of derivatives that may possess different properties and activities.

The synthesis of propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- typically involves the following steps:

  • Preparation of Sulfonyl Chloride: The corresponding 4-ethoxybenzenesulfonyl chloride is synthesized from 4-ethoxybenzenesulfonic acid.
  • Nucleophilic Substitution: This sulfonyl chloride is then reacted with propanenitrile in the presence of a base such as triethylamine to facilitate nucleophilic substitution.
  • Purification: The resulting product is purified through recrystallization or chromatography to yield pure propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-.

This method allows for controlled synthesis under mild conditions, optimizing yield and purity.

Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- has potential applications in several fields:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmaceutical agents.
  • Biochemical Research: Useful in studies related to enzyme inhibition and protein-ligand interactions.
  • Material Science: May contribute to the development of specialty chemicals and materials due to its unique structural properties.

Its versatility makes it a valuable compound in both research and industrial applications.

Interaction studies involving propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- focus on its binding affinity and functional effects on various biological targets. Preliminary studies suggest that it may interact with GPCRs and other receptors, influencing cellular signaling pathways. Further investigation into its pharmacological profile could elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-. Here are some notable examples:

Compound NameStructureUnique Features
Propanenitrile, 3-[(3-fluoro-4-methoxyphenyl)sulfonyl]-Contains a fluorine atom which may enhance bioactivityPotential for increased lipophilicity
Propanenitrile, 3-[(3,4-dimethylphenyl)sulfonyl]-Features methyl groups that could affect steric hindranceMay exhibit different metabolic stability
Propanenitrile, 3-(4-methoxyphenyl)sulfonamideLacks ethoxy group but retains sulfonamide functionalityKnown for antibacterial properties

These compounds demonstrate variations in substituents that influence their chemical reactivity and biological activity. Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- stands out due to its unique ethoxy group, potentially affecting its solubility and interaction profiles compared to others in this category.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

239.06161445 g/mol

Monoisotopic Mass

239.06161445 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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